N-(3,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
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Overview
Description
N-(3,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 3,5-dichloroaniline with heptafluorobutyric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,5-dichloroaniline and heptafluorobutyric anhydride.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0°C to 25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 3,5-dichloroaniline and heptafluorobutyric acid.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a bioactive molecule.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-succinimide: This compound shares the 3,5-dichlorophenyl group but differs in the rest of its structure.
N-(3,5-dichlorophenyl)-maleimide: Another related compound with a similar aromatic ring but different functional groups.
Uniqueness
N-(3,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and stability. This makes it particularly valuable in applications requiring robust and inert compounds.
Properties
CAS No. |
106376-38-9 |
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Molecular Formula |
C10H4Cl2F7NO |
Molecular Weight |
358.04 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C10H4Cl2F7NO/c11-4-1-5(12)3-6(2-4)20-7(21)8(13,14)9(15,16)10(17,18)19/h1-3H,(H,20,21) |
InChI Key |
WGNKYUWDFZMCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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